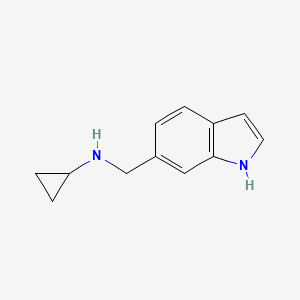
N-(1H-indol-6-ylmethyl)cyclopropanamine
Vue d'ensemble
Description
N-(1H-indol-6-ylmethyl)cyclopropanamine: is a chemical compound with the molecular formula C12H14N2 It is characterized by the presence of an indole ring attached to a cyclopropane moiety via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-6-ylmethyl)cyclopropanamine typically involves the reaction of indole derivatives with cyclopropylamine. One common method includes the use of indole-6-carboxaldehyde, which undergoes reductive amination with cyclopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1H-indol-6-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in acetic acid.
Major Products Formed:
Oxidation: Indole-6-carboxylic acid derivatives.
Reduction: Indole-6-methylamine derivatives.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
Chemistry: N-(1H-indol-6-ylmethyl)cyclopropanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and studies .
Biology: In biological research, this compound can be used to study the interactions of indole derivatives with biological systems. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The indole moiety is a common feature in many bioactive compounds, and modifications of this compound could lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1H-indol-6-ylmethyl)cyclopropanamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to the presence of the indole ring. The indole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can influence the activity of the compound in biological systems .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A naturally occurring plant hormone.
Tryptamine: A monoamine alkaloid found in plants and animals.
Serotonin: A neurotransmitter derived from tryptophan.
Comparison: N-(1H-indol-6-ylmethyl)cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts different steric and electronic properties compared to other indole derivatives. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
N-(1H-indol-6-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-10-5-6-13-12(10)7-9(1)8-14-11-3-4-11/h1-2,5-7,11,13-14H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZLENRSYZZTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















